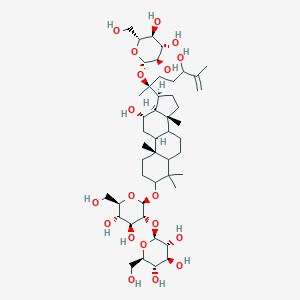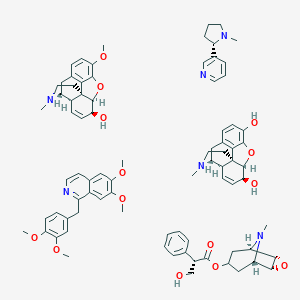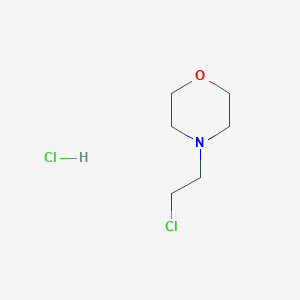
2-(2-Formylphenyl)acetonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various methods, including electrochemical and photochemical reactions. For instance, the synthesis of a fluorinated α-aminonitrile compound was achieved following a 'green protocol' and characterized by spectral and X-ray crystallographic analyses . Another synthesis method developed for 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . These methods could potentially be adapted for the synthesis of 2-(2-Formylphenyl)acetonitrile.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a fluorinated α-aminonitrile compound was solved by direct methods using single-crystal X-ray diffraction data . Theoretical calculations, such as DFT-B3LYP/6-311++G(d,p), were also used to obtain and analyze the equilibrium geometry of the compound .
Chemical Reactions Analysis
Chemical reactions in acetonitrile often involve electrochemical processes. The electrochemical oxidation of derivatives in dried acetonitrile has been studied using conventional and microelectrode techniques . Similarly, the electrolytic reduction of certain compounds in acetonitrile involves selective cleavage of carbon-sulfur bonds . These studies provide a foundation for understanding the electrochemical behavior of 2-(2-Formylphenyl)acetonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed through various studies. For instance, the reactivity of a fluorinated α-aminonitrile compound was explained using molecular descriptors and reactivity surfaces . The electrochemical properties, such as oxidation and reduction potentials, of phenylthiyl radicals in acetonitrile have also been measured, providing insights into the redox behavior of similar compounds .
Relevant Case Studies
Case studies involving the use of acetonitrile as a solvent or reactant in the synthesis and reaction of organic compounds are prevalent in the literature. For example, the synthesis of bis(diphenylphosphino)acetonitrile involved the treatment of acetonitrile with n-butyllithium and chlorodiphenylphosphine . This compound was then used as a ligand in catalytic carbon-carbon coupling reactions, demonstrating the utility of acetonitrile derivatives in organic synthesis.
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Synthesis
- Application Summary : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- Methods of Application : In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
- Results or Outcomes : The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .
-
Scientific Field: Material Science
- Application Summary : Acetonitrile has been used in the synthesis of covalent organic frameworks (COFs), which are a new class of porous materials .
- Methods of Application : The self-diffusion of acetonitrile in the 1.7 nm diameter pore channels of two imine-linked COFs was probed using a combination of pulsed field gradient nuclear magnetic resonance (PFG NMR) measurements and molecular dynamics (MD) simulations .
- Results or Outcomes : In the sample showing higher crystallinity and porosity, clear evidence for anisotropic diffusion parallel to the pore channel direction was observed, characterized by a diffusion coefficient of D_par = 6.1 × 10^-10 m2/s at T = 300 K, consistent with 1D transport .
- Scientific Field: Catalysis
- Application Summary : Acetonitrile can be used as an important synthon in many types of organic reactions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .
- Methods of Application : In 2021, Qin et al. reported the first synthesis of cyclobutenone 70 by [2+2] cyclization using acetonitrile as a raw material for C2 cyclization . The first step of the reaction uses acetonitrile as the raw material and solvent and a proton sponge (PS) as the base, in the presence of catalytic triflic anhydride (Tf 2 O) .
- Results or Outcomes : The reaction with an acetonitrile-based compound led to the successful synthesis of cyclobutenone 70 .
- Scientific Field: Chromatography
- Application Summary : Acetonitrile is often used as a solvent in chromatography, a technique used for the separation of mixtures .
- Methods of Application : In chromatography, a mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate .
- Results or Outcomes : The separation is based on differential partitioning between the mobile and stationary phases. Subtle differences in a compound’s partition coefficient result in differential retention on the stationary phase and thus affect the separation .
Safety And Hazards
Zukünftige Richtungen
“2-(2-Formylphenyl)acetonitrile” is an important intermediate for a variety of useful compounds . Due to its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis . The environmental pressure provides a strong incentive to search for an environmentally friendly process to prepare phenylacetonitrile .
Eigenschaften
IUPAC Name |
2-(2-formylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDYDXKTMKLNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450352 | |
| Record name | 2-(2-formylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formylphenyl)acetonitrile | |
CAS RN |
135737-14-3 | |
| Record name | 2-(2-formylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)


![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)







![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
